

# Application Notes and Protocols for the Analytical Quantification of Sotorasib

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## Compound of Interest

Compound Name: Sotorasib

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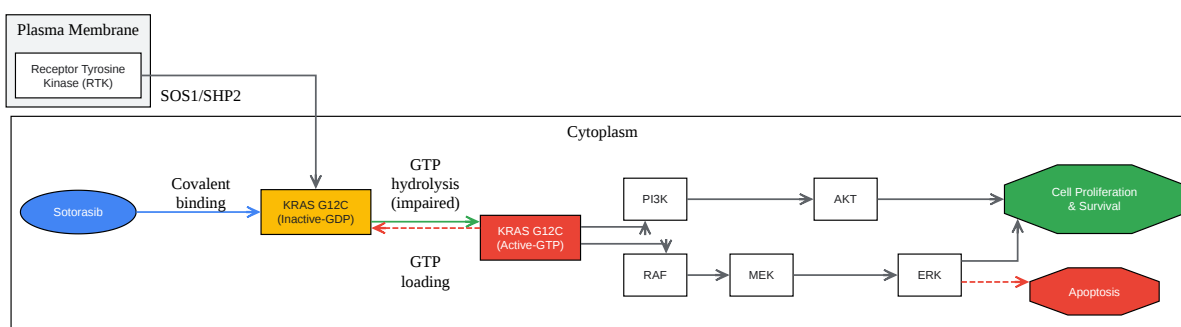
## Introduction

**Sotorasib** (formerly AMG 510) is a first-in-class, orally administered, irreversible inhibitor of the KRAS G12C mutant protein.[1][2] The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a crucial GTPase that functions as a molecular switch in intracellular signaling pathways, governing cell proliferation, differentiation, and survival.[1] The G12C mutation, a single amino acid substitution of glycine with cysteine at codon 12, leads to a constitutively active KRAS protein, driving oncogenesis in various cancers, including non-small cell lung cancer (NSCLC). [1][3] **Sotorasib** selectively and covalently binds to the mutant cysteine residue, locking KRAS G12C in an inactive, GDP-bound state.[2] This action inhibits downstream signaling through pathways such as the MAPK and PI3K-AKT cascades, ultimately leading to the suppression of tumor cell growth and induction of apoptosis.[2][4][5]

Accurate and precise quantification of **Sotorasib** in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This document provides detailed application notes and protocols for the quantification of **Sotorasib** using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

## Sotorasib Signaling Pathway

The following diagram illustrates the mechanism of action of **Sotorasib** in inhibiting the KRAS G12C signaling pathway.



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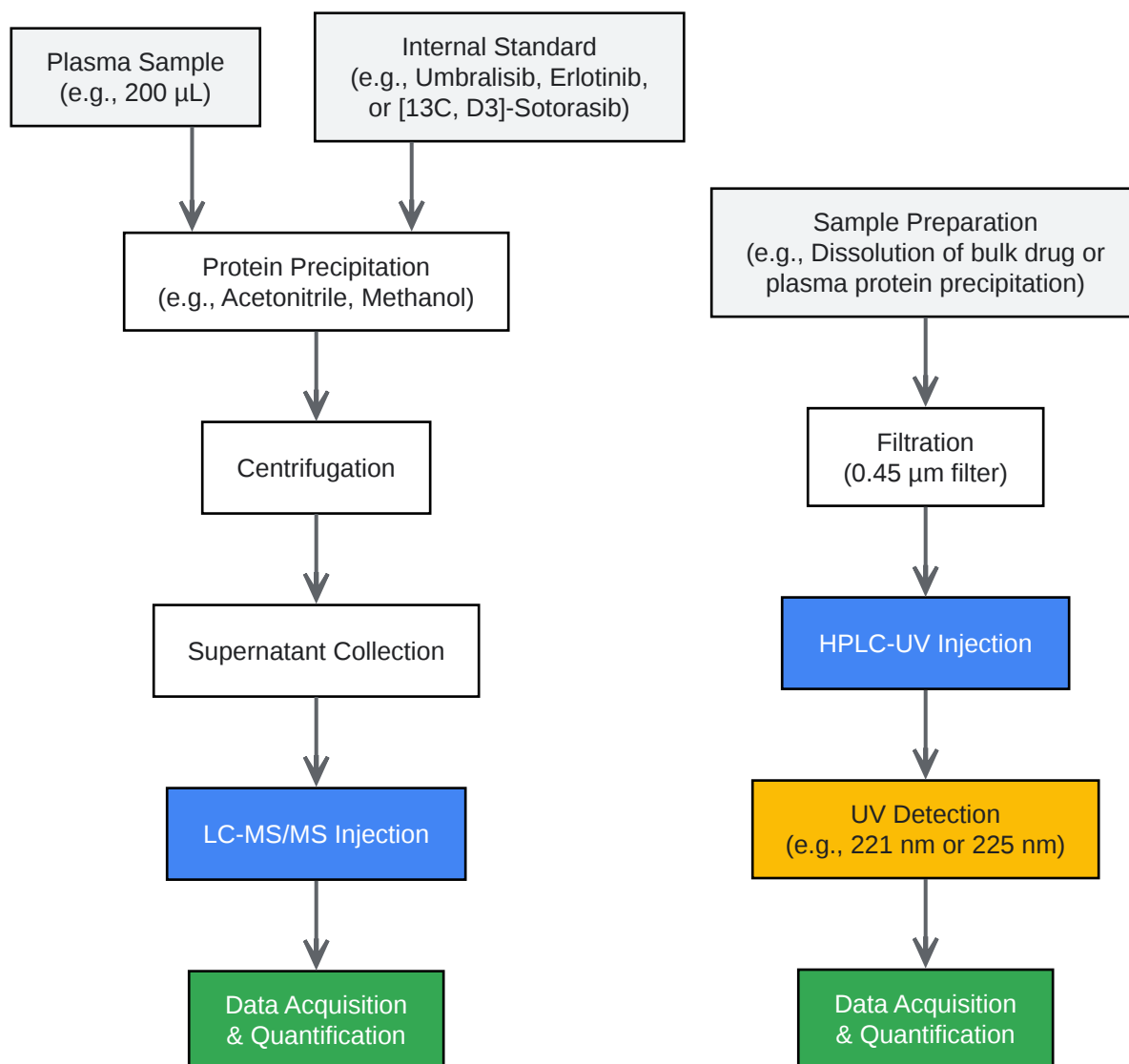
**Sotorasib** inhibits the KRAS G12C signaling pathway.

## Analytical Methods for Sotorasib Quantification

Several analytical methods have been developed and validated for the quantification of **Sotorasib** in various biological matrices, primarily plasma. The two most common techniques are Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for its high sensitivity and selectivity, and High-Performance Liquid Chromatography (HPLC) with UV detection for its accessibility and cost-effectiveness.

## Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for bioanalytical studies requiring low detection limits and high specificity.



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## References

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